molecular formula C21H28N2O2S B294934 N-(1-adamantyl)-N'-(4-propoxybenzoyl)thiourea

N-(1-adamantyl)-N'-(4-propoxybenzoyl)thiourea

Cat. No.: B294934
M. Wt: 372.5 g/mol
InChI Key: TVPQSGFHHJBKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-N'-(4-propoxybenzoyl)thiourea, commonly known as APTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APTU is a thiourea derivative that has been synthesized through a multi-step process and has been found to exhibit significant biochemical and physiological effects.

Scientific Research Applications

APTU has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. APTU has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Additionally, APTU has been studied for its neuroprotective properties and has been found to protect against neuronal damage.

Mechanism of Action

The mechanism of action of APTU is not fully understood. However, it is believed that APTU acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes. APTU has been found to inhibit the activity of HDAC6, a histone deacetylase enzyme that plays a role in cancer cell growth and inflammation. APTU has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
APTU has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. APTU has also been found to protect against neuronal damage and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

APTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit significant biochemical and physiological effects, making it a useful tool for studying various physiological processes. However, APTU also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of APTU is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of APTU. One potential direction is the further investigation of its anti-cancer properties. APTU has been found to inhibit the growth of cancer cells, and further studies could lead to the development of new cancer treatments. Another potential direction is the study of APTU's neuroprotective properties. APTU has been found to protect against neuronal damage, and further studies could lead to the development of new treatments for neurodegenerative diseases. Additionally, the mechanism of action of APTU is not fully understood, and further studies could shed light on its mode of action and potential therapeutic applications.
In conclusion, APTU is a thiourea derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit significant biochemical and physiological effects and has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to its use in lab experiments, APTU has several advantages and has several potential future directions for research.

Synthesis Methods

APTU is synthesized through a multi-step process that involves the reaction of 1-adamantylamine with 4-propoxybenzoyl isothiocyanate. The reaction results in the formation of the thiourea derivative APTU. The synthesis method has been optimized to achieve high yields and purity of the final product.

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-(1-adamantylcarbamothioyl)-4-propoxybenzamide

InChI

InChI=1S/C21H28N2O2S/c1-2-7-25-18-5-3-17(4-6-18)19(24)22-20(26)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h3-6,14-16H,2,7-13H2,1H3,(H2,22,23,24,26)

InChI Key

TVPQSGFHHJBKPJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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